molecular formula C12H16F3N B1670338 Dexfenfluramine CAS No. 3239-44-9

Dexfenfluramine

Cat. No.: B1670338
CAS No.: 3239-44-9
M. Wt: 231.26 g/mol
InChI Key: DBGIVFWFUFKIQN-VIFPVBQESA-N
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Description

Dexfenfluramine is a serotonergic anorectic drug that was marketed under the name Redux. It is the d-enantiomer of fenfluramine and is structurally similar to amphetamine, but lacks any psychologically stimulating effects. This compound reduces appetite by increasing the amount of extracellular serotonin in the brain . It was approved by the United States Food and Drug Administration for weight loss purposes in the mid-1990s but was withdrawn in 1997 due to concerns about cardiovascular side effects .

Mechanism of Action

Target of Action

Dexfenfluramine, also known as d-Fenfluramine, primarily targets the Sodium-dependent serotonin transporter and the 5-hydroxytryptamine receptor 2C . These targets play a crucial role in the regulation of serotonin levels in the brain, which is a key neurotransmitter involved in mood, appetite, and sleep.

Mode of Action

This compound acts as a serotonin reuptake inhibitor . It binds to the serotonin reuptake pump, inhibiting the reuptake of serotonin . This leads to increased levels of serotonin in the synaptic cleft. The increased levels of serotonin lead to greater serotonin receptor activation, which in turn enhances serotoninergic transmission in the centers of feeding behavior located in the hypothalamus .

Biochemical Pathways

The enhanced serotoninergic transmission in the hypothalamus suppresses the appetite for carbohydrates . This is the primary biochemical pathway affected by this compound. The downstream effects include decreased caloric intake and potential weight loss .

Result of Action

The primary molecular and cellular effect of this compound’s action is the increase in extracellular serotonin levels in the brain . This results in a decrease in appetite and caloric intake, which can lead to weight loss . It’s important to note that this compound was withdrawn from the market due to concerns about cardiovascular side-effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the systemic bioavailability of this compound is about 68%, and the drug is metabolized in the liver . Therefore, factors that affect liver function, such as other medications, alcohol consumption, and liver disease, could potentially influence the action and efficacy of this compound. Additionally, individual genetic variations, such as those affecting the serotonin transporter, could potentially influence the individual’s response to this compound .

Biochemical Analysis

Biochemical Properties

Dexfenfluramine acts by increasing serotonin levels in the brain’s synapses, thereby decreasing caloric intake . It inhibits the reuptake of serotonin and causes the release of serotonin from the synaptosomes . The increased levels of serotonin lead to greater serotonin receptor activation, enhancing serotoninergic transmission in the centers of feeding behavior located in the hypothalamus . This suppresses the appetite for carbohydrates .

Cellular Effects

This compound influences cell function by modulating serotonin levels in the brain’s synapses . By acting as a serotonin reuptake inhibitor and causing the release of serotonin from the synaptosomes, it affects cell signaling pathways related to feeding behavior .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the serotonin reuptake pump, leading to inhibition of serotonin reuptake . The increased levels of serotonin result in greater activation of serotonin receptors, enhancing serotoninergic transmission in the hypothalamus .

Dosage Effects in Animal Models

In animal models, this compound has been shown to decrease food intake, body weight, and adipose tissue mass . Tolerance to the initial weight-reducing effects of this compound has not been noted during longer-term administration .

Metabolic Pathways

The metabolic pathways of this compound involve the inhibition of serotonin reuptake and the stimulation of serotonin release

Transport and Distribution

It is known to be well-absorbed from the gastrointestinal tract .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in areas of the brain where serotonin receptors and the serotonin reuptake pump are present .

Preparation Methods

The synthesis of dexfenfluramine involves several steps:

    Hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile: to produce 2-(3-(trifluoromethyl)phenyl)acetic acid.

    Reaction of 2-(3-(trifluoromethyl)phenyl)acetic acid: with acetic anhydride and a catalyst to produce 1-(3-(trifluoromethyl)phenyl)propan-2-one.

    Reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one: with ethylamine using a borohydride reducing agent to produce this compound.

Chemical Reactions Analysis

Dexfenfluramine undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: The compound can be reduced under specific conditions.

    Substitution: this compound can undergo substitution reactions, particularly involving the trifluoromethyl group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions include various metabolites and derivatives of this compound .

Scientific Research Applications

Dexfenfluramine has been used in various scientific research applications:

Properties

IUPAC Name

(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGIVFWFUFKIQN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025754
Record name Dexfenfluramine
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Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dexfenfluramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.15e-02 g/L
Record name Dexfenfluramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Dexfenfluramine binds to the serotonin reuptake pump. This causes inhbition of serotonin reuptake. The increased levels of serotonin lead to greater serotonin receptor activation which in turn lead to enhancement of serotoninergic transmission in the centres of feeding behavior located in the hypothalamus. This suppresses the appetite for carbohydrates., The anorectic agent dexfenfluramine (dex) causes the development of primary pulmonary hypertension in susceptible patients by an unknown mechanism. We compared the effects of dex with those of its major metabolite, nordexfenfluamine (nordex), in the isolated perfused rat lung and in isolated rings of resistance pulmonary arteries. Nordex caused a dose-dependent and more intense vasoconstriction, which can be inhibited by the nonspecific 5-hydroxytryptamine type 2 (5-HT(2)) blocker ketanserin. Similarly a rise in cytosolic calcium concentration ([Ca(2+)](i)) in dispersed pulmonary artery smooth muscle cells (PASMCs) induced by nordex could be prevented by ketanserin. Unlike prior observations with dex, nordex did not inhibit K(+) current or cause depolarization in PASMCs. Removal of Ca(2+) from the tissue bath or addition of nifedipine (1 microM) reduced ring contraction to nordex by 60 +/- 9 and 63 +/- 4%, respectively. The addition of 2-aminoethoxydiphenyl borate (2-APB), a blocker of store-operated channels and the inositol 1,4,5-trisphosphate receptor, caused a dose-dependent decrease in the ring contraction elicited by nordex. The combination of 2-APB (10 microM) and nifedipine (1 microM) completely ablated the nordex contraction. Likewise the release of Ca(2+) from the sarcoplasmic reticulum by cyclopiazonic acid markedly reduced the nordex contraction while leaving the KCl contraction unchanged. We conclude that nordex may be responsible for much of the vasoconstriction stimulated by dex, through the activation of 5-HT(2) receptors and that the [Ca(2+)](i) increase in rat PASMCs caused by dex/nordex is due to both influx of extracellular Ca(2+) and release of Ca(2+) from the sarcoplasmic reticulum., Plasma levels of serotonin are elevated in primary pulmonary hypertension even after bilateral lung transplantation, suggesting a possible etiologic role. Serotonin is released primarily from the small intestine. Anorectic agents, such as dexfenfluramine, which can cause pulmonary hypertension, are known to inhibit potassium channels in vascular smooth muscle cells. We examined the hypothesis that dexfenfluramine may stimulate release of serotonin from the ileum by inhibition of K+ channels. In an isolated loop of rat ileum perfused with a physiological salt solution, the administration of dexfenfluramine, its major metabolite D-norfenfluramine, the potassium channel blocker 4-aminopyridine (5 mM), and caffeine (30 mM) increased serotonin levels in the venous effluent. Potassium chloride (60 mM) tended to increase serotonin levels. In genetically susceptible individuals, dexfenfluramine may induce pulmonary hypertension by increasing cytosolic calcium in enterochromaffin cells of the small intestine, thus releasing serotonin and causing vasoconstriction. This work indicates that dexfenfluramine and its major metabolite d-norfenfluramine can increase serotonin release from the small intestine.
Record name Dexfenfluramine
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Record name DEXFENFLURAMINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

3239-44-9
Record name Dexfenfluramine
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Record name Dexfenfluramine [INN:BAN]
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Record name Dexfenfluramine
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URL https://www.drugbank.ca/drugs/DB01191
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Record name Dexfenfluramine
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Record name DEXFENFLURAMINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7356
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Record name Dexfenfluramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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